molecular formula C16H20N6O B2948411 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol CAS No. 897619-28-2

2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol

Cat. No.: B2948411
CAS No.: 897619-28-2
M. Wt: 312.377
InChI Key: QSBJAMYQRIMDTG-UHFFFAOYSA-N
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Description

The compound 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol is a pyrazolo[3,4-d]pyrimidine derivative featuring:

  • A benzylamino group at position 4, which may enhance receptor binding through aromatic interactions.
  • A methyl group at position 1, likely improving metabolic stability by reducing susceptibility to oxidative demethylation.
  • A methylamino ethanol substituent at position 6, contributing to solubility via hydrogen bonding and polarity .

Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry due to their structural resemblance to purines, enabling interactions with kinase and adenosine receptors.

Properties

IUPAC Name

2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-21(8-9-23)16-19-14(13-11-18-22(2)15(13)20-16)17-10-12-6-4-3-5-7-12/h3-7,11,23H,8-10H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBJAMYQRIMDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)N(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333517
Record name 2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

897619-28-2
Record name 2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization at specific positions to introduce the benzylamino and methylamino groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further use in research or pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation occurs efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its ability to interact with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It shows promise as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of cellular processes, such as DNA replication and cell division, ultimately resulting in cell death. The compound may also interact with signaling pathways involved in cell growth and survival, further contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Position 4 Substitutions: The benzylamino group (target compound) may improve binding to hydrophobic pockets compared to the 4-fluorobenzyl group in PDEi5 .

Position 6 Modifications: The methylamino ethanol group in the target compound likely enhances water solubility over the diethylamino group in ’s analog, which prioritizes lipophilicity .

Position 1 Methylation :

  • The 1-methyl group in the target compound may reduce metabolic degradation compared to unmethylated analogs (e.g., ’s compound) .

Pharmacological Implications

  • Solubility vs. Permeability: The ethanol group in the target compound may improve aqueous solubility but could reduce cell membrane penetration compared to lipophilic analogs like PDEi4.
  • Receptor Specificity: Benzylamino and fluorobenzyl groups () suggest tunable interactions with aromatic residues in target proteins.
  • Metabolic Stability : Methylation at position 1 likely extends half-life by blocking oxidative metabolism, a common issue in unmethylated pyrazolopyrimidines .

Biological Activity

The compound 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol is a complex organic molecule that exhibits potential biological activities owing to its unique structural features. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound is characterized by the following structural components:

  • Pyrazolo[3,4-d]pyrimidine core
  • Benzylamino and methylamino groups
  • Hydroxyl group from ethanol

Biological Activity

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class possess diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The specific biological activity of this compound requires further empirical studies to elucidate its mechanisms of action.

Anticancer Activity

Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can act as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial in cancer cell proliferation. A docking study demonstrated that derivatives similar to this compound effectively inhibit CDK2 without affecting CDK1, suggesting a targeted approach for cancer treatment .

Anti-inflammatory Effects

Compounds sharing structural characteristics with this compound have been reported to exhibit anti-inflammatory properties. This may be attributed to their ability to modulate inflammatory pathways .

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving:

  • Alkylation reactions with appropriate precursors.
  • Condensation reactions to form the pyrazolo[3,4-d]pyrimidine core.
  • Functional group modifications to introduce the ethanol moiety.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidineLacks ethanol moietyAnticancer activity
2-(methyl(2H-pyrazolo[3,4-d]pyrimidinDifferent substituentsAntiviral properties
8-(1-methylethyl)-pyrazolo[3,4-d]pyrimidineAlkyl substitutionAnti-inflammatory effects

The unique combination of functional groups in this compound enhances both its solubility and biological activity compared to other similar compounds.

Case Studies

A study focusing on pyrazolo derivatives demonstrated that certain modifications could enhance their selectivity as CDK inhibitors . Another investigation highlighted the anticancer potential of related compounds through in vitro assays against various cancer cell lines . These findings support the hypothesis that this compound may exhibit similar or enhanced biological activities.

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